molecular formula C19H22FNO3 B565032 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine CAS No. 112058-89-6

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine

Cat. No.: B565032
CAS No.: 112058-89-6
M. Wt: 331.4 g/mol
InChI Key: HEJVUVGUVCOISV-YOEHRIQHSA-N
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Description

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the methoxy-hydroxyphenoxymethyl group: This can be done through etherification or esterification reactions, followed by reduction or hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the aromatic rings or the piperidine ring, potentially leading to hydrogenated derivatives.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with receptors or enzymes.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine would depend on its molecular targets. It may interact with specific receptors in the central nervous system, modulating neurotransmitter release or receptor activity. The pathways involved could include signal transduction cascades or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperidine: Lacks the methoxy-hydroxyphenoxymethyl group.

    3-(4-Methoxy-3-hydroxyphenoxymethyl)piperidine: Lacks the fluorophenyl group.

    4-(4-Methoxyphenyl)piperidine: Lacks the hydroxyl group and fluorine substitution.

Uniqueness

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine is unique due to the presence of both the fluorophenyl and methoxy-hydroxyphenoxymethyl groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

CAS No.

112058-89-6

Molecular Formula

C19H22FNO3

Molecular Weight

331.4 g/mol

IUPAC Name

5-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol

InChI

InChI=1S/C19H22FNO3/c1-23-19-7-6-16(10-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1

InChI Key

HEJVUVGUVCOISV-YOEHRIQHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)O

SMILES

COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O

Canonical SMILES

COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O

Synonyms

5-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-2-methoxy-phenol;  BRL 36583A;  (-)-trans 4-(4-Fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl) piperidine; 

Origin of Product

United States

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